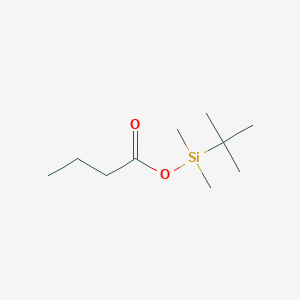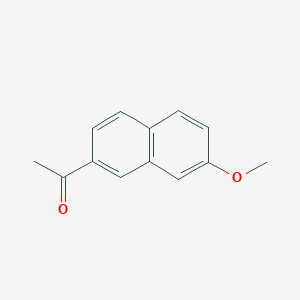
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound belonging to the tetrahydroquinoline family. This class of compounds is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The structure of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol consists of a quinoline core with an allyl group at the 8th position, a methyl group at the 1st position, and a hydroxyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The allyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Quinoline N-oxides, hydroxylated derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
1-Methyl-1,2,3,4-tetrahydroquinoline: Studied for its potential neuroprotective effects.
8-Allylquinoline:
Uniqueness: 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88343-04-8 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-3-5-10-8-12(15)9-11-6-4-7-14(2)13(10)11/h3,8-9,15H,1,4-7H2,2H3 |
Clave InChI |
UFDWIRSOBMAKNT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C(=CC(=C2)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)




![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)


![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)

